

Ecotoxicity Profile: 1-Methoxy-3-phenylurea and its Environmental Metabolites

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Compound of Interest

Compound Name: 1-Methoxy-3-phenylurea

Cat. No.: B15476023

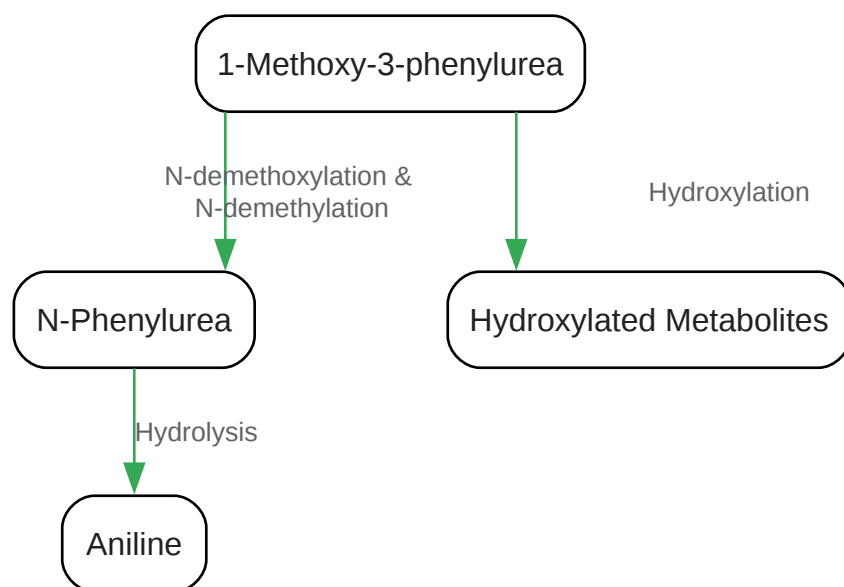
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A comparative guide for researchers and drug development professionals.

This guide provides a comparative analysis of the ecotoxicity of **1-Methoxy-3-phenylurea** and its predicted environmental metabolites. Due to a lack of specific experimental ecotoxicity data for **1-Methoxy-3-phenylurea**, this comparison is based on the known metabolic pathways of structurally similar N-methoxy-N-methyl-substituted phenylurea herbicides and available ecotoxicity data for analogous compounds. The primary degradation of these herbicides typically involves N-demethylation and N-demethoxylation, ultimately leading to the formation of aniline and its derivatives, which have been shown to exhibit higher toxicity than the parent compounds.^{[1][2]}

Predicted Metabolic Pathway of 1-Methoxy-3-phenylurea

The metabolism of **1-Methoxy-3-phenylurea** is predicted to follow pathways similar to other N-methoxy-N-methyl-substituted phenylurea herbicides, involving key transformation steps.



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Caption: Predicted metabolic degradation pathway of **1-Methoxy-3-phenylurea**.

Comparative Ecotoxicity Data

Quantitative ecotoxicity data for **1-Methoxy-3-phenylurea** and its direct metabolites are not readily available in the public domain. The following table provides a qualitative comparison based on general trends observed for phenylurea herbicides and their degradation products.

Compound	Predicted Ecotoxicity	Supporting Evidence / Rationale
1-Methoxy-3-phenylurea	Data Deficient	No experimental ecotoxicity data found. The acute toxicity of many phenylurea herbicides is considered to be low.[3]
N-Phenylurea	Data Deficient	No specific ecotoxicity data found. As an intermediate metabolite, its environmental concentration is expected to be transient.
Aniline	High	Aniline and its derivatives are known to be more toxic than the parent phenylurea herbicides.[1] Ecotoxicity data for aniline shows a wide range of LC50 values for fish (2,200-187,000 µg/L) and crustaceans (80-112,000 µg/L).[4]
Hydroxylated Metabolites	Moderate to High	Hydroxylation can either increase or decrease toxicity. For the related herbicide diuron, some hydroxylated metabolites showed similar toxicity to the parent compound, while others were more toxic.[5]

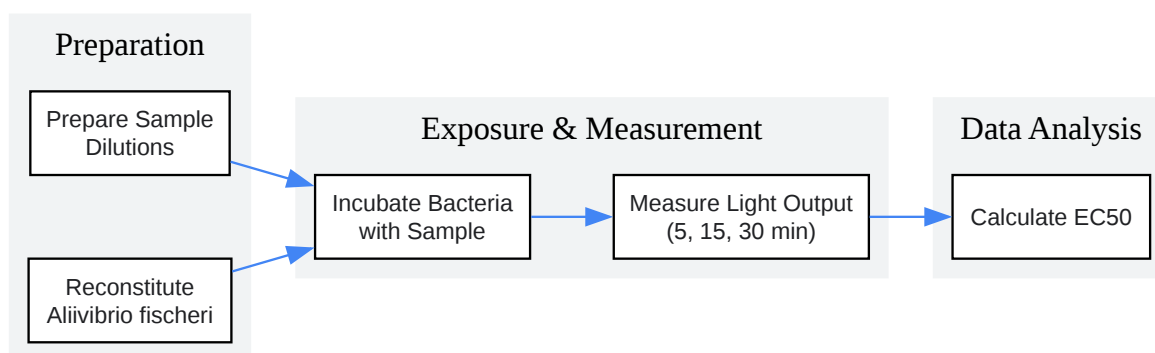
Experimental Protocols

Standardized ecotoxicity tests are crucial for evaluating the environmental impact of chemical substances. The following are key experimental protocols relevant to the assessment of phenylurea herbicides and their metabolites.

Microtox® Assay

The Microtox® test is a rapid and widely used method for assessing the acute toxicity of water-soluble and solid-phase samples. It utilizes the bioluminescent bacterium *Aliivibrio fischeri* (formerly *Vibrio fischeri*). A reduction in the light output of the bacteria upon exposure to a toxicant is measured to determine the EC50 (the concentration that causes a 50% reduction in light emission).[6][7]

Workflow for Microtox® Assay:



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Caption: General experimental workflow for the Microtox® assay.

Key Parameters:

- Test Organism: *Aliivibrio fischeri*. [7]
- Endpoint: Inhibition of bioluminescence (EC50). [5]
- Exposure Duration: Typically 5, 15, and 30 minutes. [7]
- Test Conditions: Temperature is maintained at 15°C. [8]
- Procedure: The Basic Test protocol is recommended for samples of unknown toxicity and involves preparing serial dilutions of the sample. [8]

Activated Sludge Respiration Inhibition Test (OECD 209)

This test evaluates the effect of a substance on the respiration rate of microorganisms from activated sludge, which is a key component of wastewater treatment plants.[\[4\]](#)[\[9\]](#)[\[10\]](#) A decrease in the oxygen consumption rate indicates an inhibitory effect.

Key Parameters:

- Test System: Activated sludge from a well-operated wastewater treatment plant.[\[10\]](#)
- Endpoint: Inhibition of oxygen consumption (EC50 or No Observed Effect Concentration - NOEC).[\[4\]](#)[\[11\]](#)
- Exposure Duration: Typically 3 hours.[\[4\]](#)
- Test Conditions: The test is conducted at a neutral pH (7.5 ± 0.5) and a temperature of $20 \pm 2^{\circ}\text{C}$.[\[4\]](#)[\[9\]](#)
- Reference Substance: 3,5-dichlorophenol is often used as a reference toxicant to ensure the sensitivity of the test system.[\[10\]](#)

Ready Biodegradability (OECD 301)

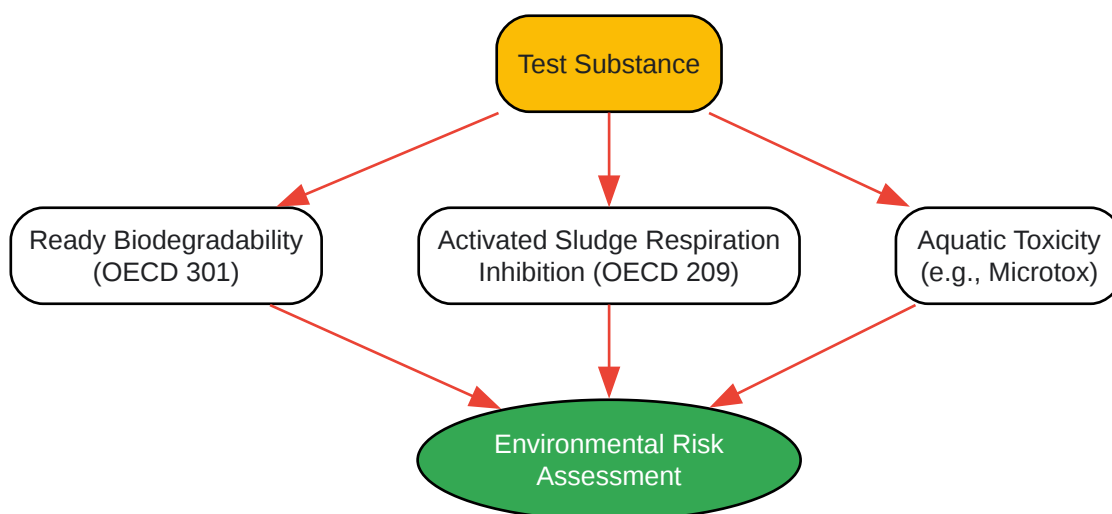
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[\[12\]](#) These tests are crucial for understanding the persistence of a substance in the environment.

Key Parameters:

- Inoculum: Microorganisms from a source such as activated sludge or surface water.
- Endpoints: The percentage of degradation is determined by measuring parameters like dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[\[12\]](#)
- Pass Levels: For a substance to be considered readily biodegradable, it must typically achieve $\geq 70\%$ DOC removal or $\geq 60\%$ of the theoretical oxygen demand (ThOD) or theoretical CO₂ (ThCO₂) production within a 10-day window during the 28-day test period.[\[13\]](#)

- Test Methods: Several methods exist within the OECD 301 guidelines, including the Closed Bottle Test (301D) and the Manometric Respirometry Test (301F).^{[14][15]}

Logical Relationship of Ecotoxicity and Biodegradability Testing:



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Caption: Interrelationship of key ecotoxicity and biodegradability tests.

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